molecular formula C7H4ClFN2 B14010708 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine

Cat. No.: B14010708
M. Wt: 170.57 g/mol
InChI Key: SZBUSDSHTAAKBD-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. The reaction is carried out using a fluorinating reagent such as Selectfluor. The process involves the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient fluorinating agents and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

6-Chloro-5-fluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-5-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H

InChI Key

SZBUSDSHTAAKBD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)Cl)F

Origin of Product

United States

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